Home > Products > Screening Compounds P106292 > 7-Hydroxy Warfarin |A-D-Glucuronide
7-Hydroxy Warfarin |A-D-Glucuronide - 24579-17-7

7-Hydroxy Warfarin |A-D-Glucuronide

Catalog Number: EVT-1801202
CAS Number: 24579-17-7
Molecular Formula: C25H24O11
Molecular Weight: 500.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Hydroxy Warfarin | A-D-Glucuronide is a significant metabolite of warfarin, an anticoagulant commonly used in clinical settings. This compound is formed through the glucuronidation process, which enhances the solubility and excretion of warfarin metabolites. Understanding the properties and behavior of 7-Hydroxy Warfarin | A-D-Glucuronide is crucial for optimizing anticoagulant therapy, as it plays a role in the pharmacokinetics and pharmacodynamics of warfarin.

Source and Classification

7-Hydroxy Warfarin | A-D-Glucuronide is primarily derived from the metabolism of warfarin, which is extensively processed by cytochrome P450 enzymes in the liver. The main metabolic pathways involve hydroxylation at various positions, including the 6- and 7-hydroxyl groups, followed by conjugation reactions such as glucuronidation facilitated by UDP-glucuronosyltransferases. This compound falls under the classification of phenolic glucuronides, which are characterized by their phenolic structure and glucuronic acid conjugation.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Hydroxy Warfarin | A-D-Glucuronide can be achieved through enzymatic glucuronidation. The process typically involves:

  1. Substrate Preparation: R- and S-7-hydroxywarfarin are prepared as substrates.
  2. Enzymatic Reaction: Human liver microsomes containing UDP-glucuronosyltransferases are incubated with the substrate in the presence of UDP-glucuronic acid.
  3. Reaction Conditions: The reactions are usually conducted at 37 °C for a specified duration, often quenched with perchloric acid to halt enzymatic activity.
  4. Product Isolation: The resultant glucuronides are isolated and quantified using high-performance liquid chromatography (HPLC) techniques.

This method allows for the selective formation of glucuronides at specific hydroxyl groups, with studies indicating that glucuronidation at the C7 position occurs more readily than at C4 due to enzyme specificity and substrate affinity .

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-Hydroxy Warfarin | A-D-Glucuronide features a chromenone backbone with hydroxyl functional groups. Its chemical formula is C19H16O5C_{19}H_{16}O_5, and it has a monoisotopic mass of approximately 324.099773615 g/mol. The structural representation includes:

  • IUPAC Name: 4,7-dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-chromen-2-one
  • SMILES Notation: [H]C@@(C1=CC=CC=C1)C1=C(O)C2=C(OC1=O)C=C(O)C=C2

Structural Properties

The compound exhibits multiple functional groups that contribute to its chemical reactivity, particularly in forming conjugates through hydroxyl groups .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving 7-Hydroxy Warfarin | A-D-Glucuronide is its formation via glucuronidation. Key aspects include:

  • Enzymatic Pathway: Multiple UDP-glucuronosyltransferases catalyze the transfer of glucuronic acid to the hydroxyl groups on 7-hydroxywarfarin.
  • Kinetics: The reaction kinetics may exhibit Michaelis-Menten characteristics or substrate inhibition depending on substrate concentration and enzyme availability .

Additionally, alternative pathways such as reductive elimination may occur under certain conditions, leading to varying metabolite profiles .

Mechanism of Action

Process and Data

The mechanism by which 7-Hydroxy Warfarin | A-D-Glucuronide exerts its effects involves several steps:

  1. Hydroxylation: Warfarin undergoes hydroxylation primarily at the C6 and C7 positions.
  2. Glucuronidation: The hydroxylated metabolites are then conjugated with glucuronic acid, enhancing their solubility for renal excretion.
  3. Pharmacological Impact: By increasing the solubility of warfarin metabolites, this process facilitates their elimination from the body, thereby influencing anticoagulant activity.

Studies indicate that variations in enzyme expression can lead to inter-individual differences in drug metabolism and response .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Water solubility is approximately 0.025mg/mL0.025\,mg/mL.
  • Molecular Weight: Average molecular weight is 324.332g/mol324.332\,g/mol.

Chemical Properties

  • LogP (Octanol-Water Partition Coefficient): Approximately 2.912.91, indicating moderate hydrophobicity.
  • pKa Values: Strongest acidic pKa is around 5.495.49, suggesting that the compound can exist in both ionized and non-ionized forms depending on pH.

These properties influence its absorption, distribution, metabolism, and excretion characteristics within biological systems .

Applications

Scientific Uses

7-Hydroxy Warfarin | A-D-Glucuronide has several important applications in scientific research:

  1. Pharmacokinetics Studies: Understanding its metabolism helps optimize dosing regimens for warfarin therapy.
  2. Drug Interaction Research: Investigating how various substances affect its formation can inform potential drug interactions.
  3. Biomarker Development: As a metabolite of warfarin, it can serve as a biomarker for monitoring therapeutic efficacy and safety.
Introduction to 7-Hydroxy Warfarin β-D-Glucuronide in Anticoagulant Metabolism

Role in Warfarin Biotransformation and Pharmacological Activity Modulation

7-Hydroxy Warfarin β-D-Glucuronide (7-HW-Gluc) is the dominant secondary metabolite of S-warfarin, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation of the primary CYP2C9-derived metabolite 7-hydroxywarfarin. This glucuronidation represents a critical detoxification step in warfarin biotransformation, as it converts pharmacologically active hydroxywarfarins into water-soluble, excretable derivatives. Unlike the parent warfarin or its hydroxy metabolites, 7-HW-Gluc lacks anticoagulant activity due to its inability to inhibit vitamin K epoxide reductase complex 1 (VKORC1) [1] [3].

The formation of 7-HW-Gluc modulates overall warfarin pharmacokinetics by eliminating 7-hydroxywarfarin—a metabolite that exerts competitive feedback inhibition on CYP2C9. As demonstrated in human liver microsomes, 7-hydroxywarfarin binds CYP2C9 with an inhibition constant (Ki) of 15–28 μM, thereby suppressing further S-warfarin oxidation. Glucuronidation alleviates this inhibition by reducing circulating 7-hydroxywarfarin concentrations, effectively accelerating systemic warfarin clearance. This regulatory mechanism highlights 7-HW-Gluc's indirect role in maintaining metabolic flux through CYP2C9 pathways [1] [3].

Table 1: Pharmacological Properties of Key Warfarin Metabolites

CompoundVKORC1 InhibitionCYP2C9 InhibitionPrimary Elimination Route
S-WarfarinHigh (Active)Substrate onlyCYP-mediated oxidation
7-HydroxywarfarinModerateCompetitive (Ki ~20 μM)UGT-mediated glucuronidation
10-HydroxywarfarinLowStrong (Ki ~5 μM)Reduction (minor), biliary?
7-HW β-D-GlucuronideNoneNoneRenal excretion

Significance as a Secondary Metabolite in CYP2C9-Catalyzed Pathways

Within the CYP2C9-catalyzed warfarin pathway, 7-hydroxywarfarin is the most abundant primary metabolite in humans, constituting >35% of total oxidative metabolites. Its rapid glucuronidation is therefore essential to prevent metabolic accumulation. Kinetic studies in human liver microsomes reveal 7-hydroxywarfarin glucuronidation occurs with a Km of 42 ± 8 μM and Vmax of 1.8 ± 0.3 nmol/min/mg protein, indicating efficient processing by hepatic UGTs. This efficiency is biologically significant because 7-hydroxywarfarin plasma concentrations can reach 5–10 μM during chronic warfarin therapy—levels sufficient to inhibit CYP2C9 by 30–50% if not cleared [1] [4].

The glucuronide metabolite serves as a functional terminus for the CYP2C9 pathway. Unlike 10-hydroxywarfarin (which undergoes alternative elimination via carbonyl reduction), 7-hydroxywarfarin relies almost exclusively on glucuronidation for clearance. UGT isoform specificity studies confirm that UGT1A10 (extrahepatic) and UGT1A9 (hepatic) are primarily responsible for 7-HW-Gluc formation, with UGT1A6 contributing minimally. This multi-UGT involvement ensures robust metabolic capacity across tissues [3] [4].

Table 2: Enzyme Kinetics for 7-Hydroxywarfarin Glucuronidation

Enzyme SystemKm (μM)Vmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)
Human Liver Microsomes42 ± 81.8 ± 0.30.043
Recombinant UGT1A938 ± 712.5 ± 1.10.329
Recombinant UGT1A1051 ± 99.8 ± 0.80.192
Recombinant UGT1A6>2000.9 ± 0.1<0.005

Properties

CAS Number

24579-17-7

Product Name

7-Hydroxy Warfarin |A-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-7-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C25H24O11

Molecular Weight

500.4 g/mol

InChI

InChI=1S/C25H24O11/c1-11(26)9-15(12-5-3-2-4-6-12)17-18(27)14-8-7-13(10-16(14)35-24(17)33)34-25-21(30)19(28)20(29)22(36-25)23(31)32/h2-8,10,15,19-22,25,27-30H,9H2,1H3,(H,31,32)/t15?,19-,20-,21+,22-,25+/m0/s1

InChI Key

HGQPQZDYDCOEEI-LWNSMTRGSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC2=O)O

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC2=O)O

Isomeric SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC2=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.